(S)-alpha-methylbutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

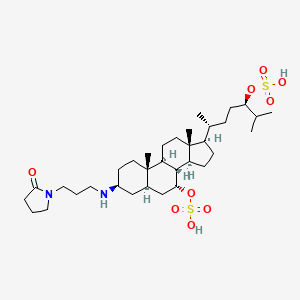

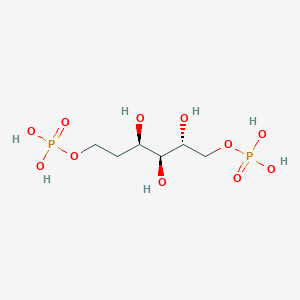

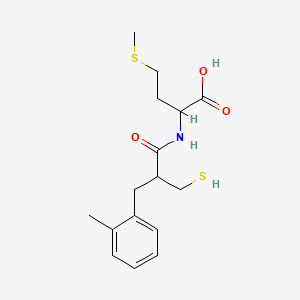

(S)-2-methylbutanoate is a branched-chain saturated fatty acid anion resulting from the deprotonation of the carboxy group of (S)-2-methylbutanoic acid. The major species at pH 7.3. It is a short-chain fatty acid anion, a branched-chain saturated fatty acid anion and a 2-methyl fatty acid anion. It is a conjugate base of a (S)-2-methylbutyric acid.

Applications De Recherche Scientifique

Skeletal System Enhancement

Research involving the combined treatment of pregnant sows with alpha-ketoglutarate and HMB demonstrated significant effects on the skeletal system of the offspring. The study found that this combined treatment led to increased birth body weight, daily body weight gain, and enhanced bone properties, including weight, volumetric bone mineral density, and mechanical endurance of the femur. These effects were associated with elevated serum concentrations of growth hormones and bone-specific markers, indicating a potential for HMB to contribute to skeletal development and health (Tatara et al., 2012).

Exercise Performance and Muscle Recovery

HMB supplementation has been shown to reduce signs and symptoms of exercise-induced muscle damage, suggesting its utility in enhancing recovery post-exercise. In a study by van Someren et al. (2005), HMB, along with alpha-ketoisocaproic acid (KIC), was found to attenuate plasma creatine kinase activity, a marker of muscle damage, and improve recovery metrics following eccentrically biased resistance exercise (van Someren et al., 2005).

Aging and Muscle Health

In aging populations, HMB supplementation has been associated with the preservation of muscle mass, potentially offering a strategy to combat sarcopenia, the age-related loss of muscle mass and strength. A systematic review and meta-analysis highlighted that HMB contributed to muscle mass gain in older adults, underscoring its potential in preventing muscle atrophy induced by various factors (Wu et al., 2015).

Neurobiological Effects

Investigations into the neurobiological effects of HMB suggest its potential to ameliorate age-related cognitive deficits and dendritic shrinkage within the prefrontal cortex, a region associated with cognitive functions. HMB supplementation in aged rats was found to prevent the loss of dendritic material and the reduction in the number of dendritic spines, indicating a protective effect against age-related neural degeneration (Kougias et al., 2016).

Mechanisms and Pathways

HMB's role in muscle health and exercise performance may involve various mechanisms, including the modulation of the mTOR pathway, which is crucial for muscle protein synthesis and cellular growth. Research in rats has shown that HMB supplementation stimulates skeletal muscle hypertrophy through the mTOR pathway, underscoring its anabolic potential (Pimentel et al., 2011).

Propriétés

Nom du produit |

(S)-alpha-methylbutyrate |

|---|---|

Formule moléculaire |

C5H9O2- |

Poids moléculaire |

101.12 g/mol |

Nom IUPAC |

(2S)-2-methylbutanoate |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1/t4-/m0/s1 |

Clé InChI |

WLAMNBDJUVNPJU-BYPYZUCNSA-M |

SMILES isomérique |

CC[C@H](C)C(=O)[O-] |

SMILES canonique |

CCC(C)C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,10S,13Z,22S,23S,26R,27S,32S,35E,44R,45R)-50,53-bis(9H-pyrido[3,4-b]indol-1-yl)-2,25-dioxa-8,19,30,41-tetrazadecacyclo[24.20.2.23,8.210,22.232,44.119,23.141,45.01,30.09,23.031,45]hexapentaconta-13,35,50,53-tetraene-4,10,27,32-tetrol](/img/structure/B1238641.png)

![2-(2-Acetylamino-4-hydroxy-6,8-dioxa-bicyclo[3.2.1]oct-3-yloxy)-propionic acid](/img/structure/B1238644.png)

![4-Methyl-2-oxochromen-7-yl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxochromen-7-yl]oxy}acetate](/img/structure/B1238645.png)

![1-(3-Amino-7-methoxy-1-pyrazolo[3,4-b]quinolinyl)-2-(4-chlorophenyl)ethanone](/img/structure/B1238646.png)

![1-[1-[4-[(4-chlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1238651.png)

![(2S)-5-[amino(nitramido)methylidene]azaniumyl-2-azaniumylpentanoate](/img/structure/B1238656.png)